molecular formula C9H11N3S2 B13288394 (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13288394
M. Wt: 225.3 g/mol
InChI Key: XSLAMHRGKMJLHU-UHFFFAOYSA-N
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Description

(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that contains both thiadiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a thiocarbonyl compound can yield the thiadiazole ring, which is then further reacted with a thiophene derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The specific pathways and targets depend on the biological context and the particular application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to its combined thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C9H11N3S2/c1-2-9(13-5-1)3-4-10-6-8-7-14-12-11-8/h1-2,5,7,10H,3-4,6H2

InChI Key

XSLAMHRGKMJLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNCC2=CSN=N2

Origin of Product

United States

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